molecular formula C14H11N5OS B5569218 3-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL

3-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL

Cat. No.: B5569218
M. Wt: 297.34 g/mol
InChI Key: ZKOXVBLIHIPQIV-CXUHLZMHSA-N
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Description

3-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a complex organic compound that features a pyridine ring, a triazole ring, and a phenol group

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through a combination of salt bridge contacts, unusual π-anion interactions, and several hydrophobic and van der waals interactions . These interactions could potentially alter the function of the target proteins or enzymes, leading to the observed biological effects.

Biochemical Pathways

Given the neuroprotective properties of similar compounds , it’s plausible that this compound could influence pathways related to neuronal health and function

Result of Action

Compounds with similar structures have shown neuroprotective effects, potentially through the inhibition of α-synuclein aggregation, a key factor in neurodegenerative diseases like parkinson’s disease

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL apart is its unique combination of these three functional groups, which confer a diverse range of chemical reactivity and potential applications. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-12-3-1-2-10(8-12)9-16-19-13(17-18-14(19)21)11-4-6-15-7-5-11/h1-9,20H,(H,18,21)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOXVBLIHIPQIV-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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